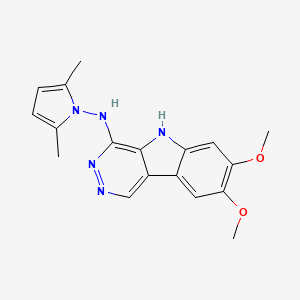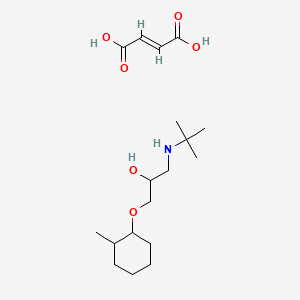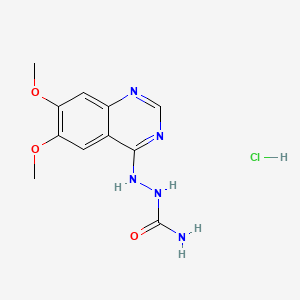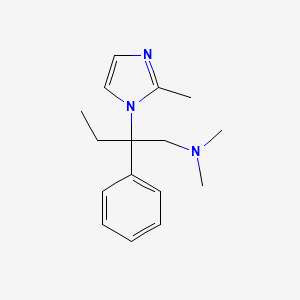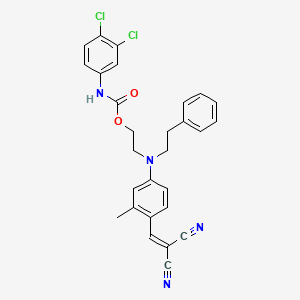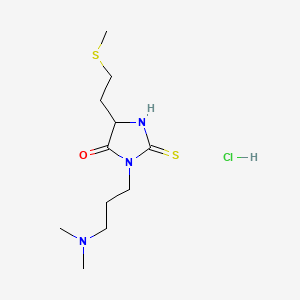
1alpha-Methyl-5alpha-androstane-3beta,17beta-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3E7IW352LX” is scientifically known as (1α,3β,5α,17β)-1-Methylandrostane-3,17-diol. This compound is a derivative of androstane, a steroid structure that is significant in various biochemical and pharmacological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1α,3β,5α,17β)-1-Methylandrostane-3,17-diol typically involves the following steps:
Starting Material: The synthesis begins with androstane, a steroid nucleus.
Hydroxylation: The addition of hydroxyl groups at the 3 and 17 positions.
Reaction Conditions:
Temperature: The reactions are generally carried out at controlled temperatures, often between 25°C to 100°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other suitable catalysts are used to facilitate the reactions.
Solvents: Common solvents include dichloromethane, ethanol, or other organic solvents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), alkyl halides.
Major Products:
Oxidation Products: Androstanedione, androstanoic acid.
Reduction Products: Androstane.
Substitution Products: Halogenated androstane derivatives.
Aplicaciones Científicas De Investigación
(1α,3β,5α,17β)-1-Methylandrostane-3,17-diol has several scientific research applications:
Chemistry: Used in the study of steroid chemistry and synthesis.
Biology: Investigated for its role in steroid metabolism and its effects on biological systems.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and anabolic treatments.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Mecanismo De Acción
The compound exerts its effects by interacting with androgen receptors in the body. It binds to these receptors, initiating a cascade of molecular events that lead to the expression of specific genes involved in muscle growth and development. The pathways involved include the activation of protein synthesis and inhibition of protein degradation, contributing to its anabolic effects .
Comparación Con Compuestos Similares
Androstanediol: A similar compound with hydroxyl groups at different positions.
Methandrostenolone: Another anabolic steroid with a similar core structure but different functional groups.
Uniqueness: (1α,3β,5α,17β)-1-Methylandrostane-3,17-diol is unique due to its specific methylation and hydroxylation pattern, which imparts distinct biochemical properties and metabolic pathways compared to other androstane derivatives .
Propiedades
Número CAS |
4011-44-3 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(1S,3S,5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-18,21-22H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
CYBREHOEFDYISP-AYWFNIBGSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C)O |
SMILES canónico |
CC1CC(CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


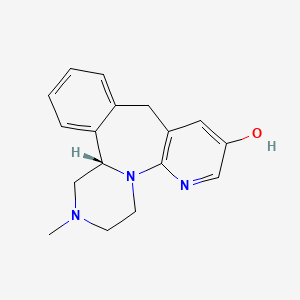
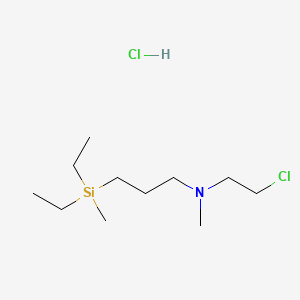

![7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-](/img/structure/B12778726.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
